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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-

methoxybenzonitrile

CAS No.: 719274-37-0

Cat. No.: B1344258

Get Quote

Precision Synthesis & Application in Medicinal
Chemistry
Executive Summary & Chemical Identity
4-(Benzyloxy)-2-methoxybenzonitrile is a specialized aromatic intermediate utilized in the

synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g.,

EGFR/HER2 targeting) and novel antibacterial amidines.[1] It serves as a protected scaffold,

where the benzyloxy group acts as a robust masking agent for a phenol, allowing chemical

modifications to occur at the nitrile moiety (reduction, hydrolysis, or amidine formation) before

late-stage deprotection.[1]

While the final benzylated compound is often synthesized in situ or on-demand (and thus lacks

a ubiquitous commercial CAS number in some public registries), its core precursor, 4-hydroxy-

2-methoxybenzonitrile, is well-indexed.[1]

Chemical Specifications

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1344258#bc-rfq
https://www.benchchem.com/product/b1344258/docs?utm_src=pdf-body#technical-guide-4-benzyloxy-2-methoxybenzonitrile
https://m.chemicalbook.com/ProductChemicalPropertiesCB9854361_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9854361_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9854361_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Detail

Compound Name 4-(Benzyloxy)-2-methoxybenzonitrile

Systematic Name 4-(Phenylmethoxy)-2-methoxybenzonitrile

Molecular Formula C₁₅H₁₃NO₂

Molecular Weight 239.27 g/mol

Core Scaffold Benzonitrile

Precursor CAS 84224-29-3 (4-Hydroxy-2-methoxybenzonitrile)

Key Functional Groups
Nitrile (-CN), Methoxy (-OCH₃), Benzyloxy (-

OBn)

Solubility
Soluble in DCM, Ethyl Acetate, DMF, DMSO;

Insoluble in Water

Synthesis Strategy: Williamson Etherification
The most authoritative and scalable route to 4-(benzyloxy)-2-methoxybenzonitrile is the

Williamson Ether Synthesis.[1] This protocol involves the

alkylation of the phenolic precursor (4-hydroxy-2-methoxybenzonitrile) with benzyl bromide in
the presence of a mild base.[1]

Reaction Mechanism & Logic
Deprotonation: The base (Potassium Carbonate) deprotonates the phenol (pKa ~8-10) to

form a phenoxide anion.[1] The presence of the electron-withdrawing nitrile group at the para

position increases the acidity of the phenol, facilitating this step.

Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the electrophilic

carbon of benzyl bromide.

Leaving Group Displacement: Bromide is displaced, yielding the benzyl ether.

Experimental Protocol
Based on standard methodologies for alkoxybenzonitriles and patent WO2019241566A1.
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Reagents:

Substrate: 4-Hydroxy-2-methoxybenzonitrile (CAS: 84224-29-3) [1.0 equiv][1]

Alkylating Agent: Benzyl bromide (CAS: 100-39-0) [1.1 - 1.2 equiv][1]

Base: Potassium Carbonate (

), anhydrous [2.0 equiv][1]

Solvent: N,N-Dimethylformamide (DMF) or Acetone.[1] (DMF is preferred for faster kinetics

due to better solubility of the phenoxide).

Step-by-Step Workflow:

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser with 4-hydroxy-2-methoxybenzonitrile (1.0 eq) and anhydrous

(2.0 eq).

Solvation: Add dry DMF (approx. 5-10 mL per gram of substrate) and stir at room

temperature for 15 minutes to ensure deprotonation.

Addition: Dropwise add benzyl bromide (1.1 eq) to the reaction mixture. Caution: Exothermic.

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS.[1]

Work-up:

Cool the mixture to room temperature.

Pour into ice-cold water (5x reaction volume) to precipitate the product or extract with

Ethyl Acetate (3x).[1]

Wash the organic layer with water (to remove DMF) and brine.

Dry over anhydrous
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, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography

(Gradient: 0-20% EtOAc in Hexanes).

Synthesis Visualization
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Figure 1: Synthetic pathway transforming the phenolic precursor into the target benzyl ether.[1]

Applications in Drug Discovery
This compound is a "linchpin" intermediate. The nitrile group serves as a gateway to various

pharmacophores, while the benzyloxy group protects the oxygen for later functionalization

(e.g., to generate a hydroxyl group for hydrogen bonding in an enzyme active site).

A. Antibacterial Amidines
Recent patent literature (e.g., WO2019241566A1) highlights the use of alkoxybenzonitriles in

synthesizing amidine analogs. The nitrile group is converted into an amidine (via the Pinner

reaction or direct addition of amines/lithium amides), creating a cationic center capable of

interacting with bacterial DNA or cell walls.

B. Kinase Inhibitors (EGFR/HER2)
The 2-methoxy-4-benzyloxy substitution pattern mimics the scaffold of several tyrosine kinase

inhibitors.

Workflow:

Nitrile Reduction: Convert -CN to -CH₂NH₂ (benzylamine).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1344258/docs?utm_src=pdf-body-img#technical-guide-4-benzyloxy-2-methoxybenzonitrile
https://m.chemicalbook.com/ProductChemicalPropertiesCB9854361_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling: React the amine with a chloro-quinazoline core.

Deprotection: Remove the benzyl group (

, Pd/C) to reveal a phenol.

Solubilization: Alkylate the phenol with solubilizing groups (e.g., morpholine side chains)

typical in drugs like Gefitinib.

Downstream Transformations Workflow

Functional Group Transformations
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Figure 2: Divergent synthesis pathways from the nitrile core.[1]

Analytical Characterization (Expected Data)
To validate the synthesis, the following NMR signals are diagnostic. The disappearance of the

broad phenolic -OH singlet (approx. 9-10 ppm) and the appearance of benzyloxy signals

confirm the reaction.[1]
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Nucleus Signal (ppm) Multiplicity Assignment

¹H NMR 7.30 – 7.45 Multiplet (5H)
Benzyloxy aromatic

ring

7.48 Doublet (1H) H-6 (Ortho to CN)

6.60 – 6.70 Multi/Doublet (2H)
H-3, H-5 (Ortho to

OR)

5.15 Singlet (2H)
-OCH₂Ph (Benzylic

CH₂)

3.89 Singlet (3H) -OCH₃ (Methoxy)

¹³C NMR ~119.0 Singlet -CN (Nitrile carbon)

~70.5 Singlet -OCH₂Ph

~56.0 Singlet -OCH₃

Safety & Handling
Nitrile Hazards: While less toxic than simple aliphatic nitriles, benzonitriles can metabolize to

release cyanide ions under extreme conditions. Handle in a fume hood.

Benzyl Bromide: A potent lachrymator and alkylating agent. Use gloves, goggles, and

neutralize excess reagent with aqueous ammonia or sodium thiosulfate before disposal.

Storage: Store the product in a cool, dry place. The nitrile group is stable, but the ether

linkage can cleave under strong acidic conditions (e.g., BBr₃, HI).

References
WO2019241566A1. Amidines and amidine analogs for the treatment of bacterial infections.

World Intellectual Property Organization. (Describes the reaction of 4-hydroxy-2-

methoxybenzonitrile with benzyl bromide).

PubChem Compound Summary. 4-Hydroxy-2-methoxybenzonitrile (CAS 84224-29-3).[1]

National Center for Biotechnology Information. [1]
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ChemicalBook. 4-Hydroxy-2-methoxybenzonitrile Product Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

